molecular formula C13H10BrN3S B2866568 2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine CAS No. 1206986-57-3

2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine

Cat. No.: B2866568
CAS No.: 1206986-57-3
M. Wt: 320.21
InChI Key: ZFKOOZHAYAPYLU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine (CAS: 1207007-76-8, C₁₄H₁₂BrN₃S, MW: 334.23) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-bromophenyl group at position 2 and a methylthio (-SMe) group at position 4 . Its structure combines electron-withdrawing (bromo) and lipophilic (methylthio) moieties, making it relevant for medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-bromophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3S/c1-18-13-12-8-11(16-17(12)7-6-15-13)9-2-4-10(14)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKOOZHAYAPYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the 4-bromophenyl and methylthio substituents. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-bromophenyl group via electrophilic aromatic substitution.

    Thioether Formation: Introduction of the methylthio group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the bromophenyl group to a phenyl group.

    Substitution: Replacement of the bromine atom with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine would depend on its specific biological targets and pathways. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrimidine Derivatives
  • Example: 5-Amino-2-(4-chlorophenylamino)-7-(methylthio)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (4a) Structure: Pyrimidine core (vs. pyrazine) with additional cyano (-CN) and amino (-NH₂) groups. Properties: Higher polarity due to cyano groups; methylthio at position 7 (vs. 4 in the target compound). Synthesis: Derived from 5-aminopyrazole via condensation with nitrile derivatives under reflux . Applications: Primarily explored for antitumor and antimicrobial activities due to enhanced hydrogen-bonding capacity .
Triazolo[1,5-a]pyrazine Derivatives
  • Example: 6N-(4-(2,4,6-Trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine Structure: Triazole-fused pyrazine core with piperazine and fluorinated benzyl groups. Properties: Increased nitrogen content improves solubility; fluorinated groups enhance metabolic stability. Applications: Demonstrated adenosine A₂a receptor antagonism, highlighting the role of nitrogen-rich substituents in CNS-targeting drugs .

Substituent Modifications on Pyrazolo[1,5-a]pyrazine Core

4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
  • Structure : Benzylsulfanyl (-SCH₂Ph) at position 4; 2-methylphenyl at position 2.
  • Properties :
    • Molecular Weight : 331.44 (vs. 334.23 for target compound).
    • logP : 4.23 (higher lipophilicity due to benzyl group).
2-(4-Ethoxyphenyl)-4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine
  • Structure : Ethoxyphenyl at position 2; piperazine at position 3.
  • Properties :
    • Molecular Weight : 323.4.
    • Polar Surface Area : 19.75 Ų (piperazine increases solubility).
  • Applications : Piperazine moiety facilitates interactions with amine-binding receptors, suggesting utility in GPCR-targeted therapies .

Functional Group and Activity Comparisons

Compound Core Position 2 Substituent Position 4 Substituent Key Properties/Activities
Target Compound Pyrazolo[1,5-a]pyrazine 4-Bromophenyl Methylthio Halogen bonding, moderate lipophilicity
4a (Pyrazolo[1,5-a]pyrimidine) Pyrazolo[1,5-a]pyrimidine 4-Chlorophenylamino Methylthio Antitumor activity (IC₅₀ = 2.70 µM)
Benzylsulfanyl Analog Pyrazolo[1,5-a]pyrazine 2-Methylphenyl Benzylsulfanyl High logP (4.23), membrane permeability
Piperazine Derivative Pyrazolo[1,5-a]pyrazine 4-Ethoxyphenyl Piperazin-1-yl Enhanced solubility, receptor targeting

Biological Activity

2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core with a bromophenyl and methylthio substituent. This unique structure contributes to its pharmacological properties.

Research indicates that compounds within the pyrazolo family often interact with various biological targets, including:

  • Kinases : Many pyrazolo derivatives act as inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways. This inhibition can prevent tumor growth and metastasis.
  • Antimicrobial Activity : Some studies suggest that pyrazolo derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antitumor Activity

A study evaluating the antitumor potential of related pyrazolo compounds demonstrated their ability to inhibit cancer cell proliferation through the modulation of key signaling pathways involved in cell survival and apoptosis. For instance, compounds targeting Src family kinases showed promise in treating glioblastoma multiforme (GBM) and neuroblastoma (NB) .

Antimicrobial Activity

In vitro assays have shown that this compound exhibits significant antimicrobial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

CompoundMIC (mg/mL)MBC (mg/mL)
This compound12.525

These results suggest that the compound is effective against multidrug-resistant strains .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial effects of this compound against resistant bacterial strains. The study found that it significantly reduced bacterial viability compared to control groups treated with DMSO, indicating its potential as a therapeutic agent for infections caused by resistant bacteria .

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